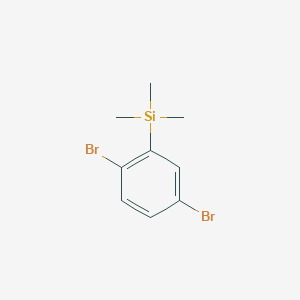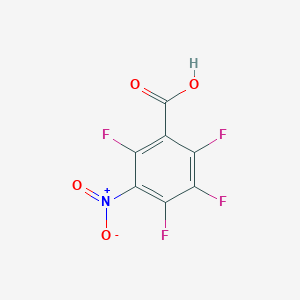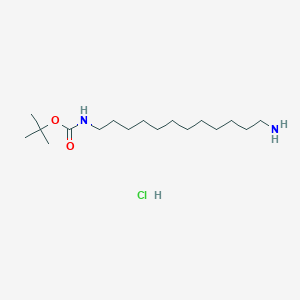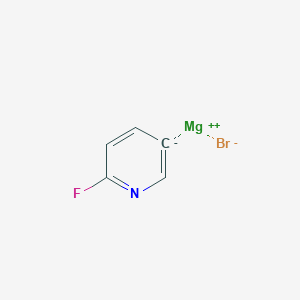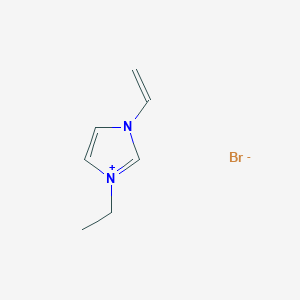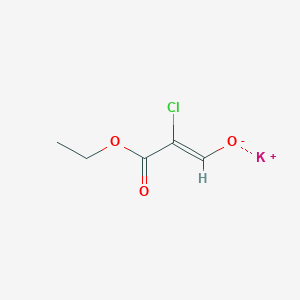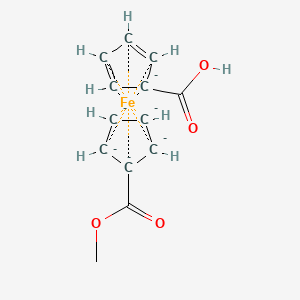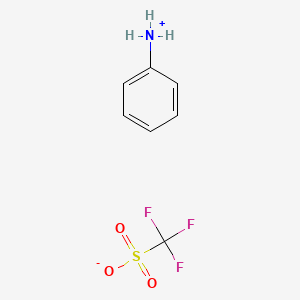
Anilinium triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anilinium triflate is an organic compound that consists of an anilinium cation and a triflate anion. The anilinium cation is derived from aniline, a primary aromatic amine, while the triflate anion is derived from trifluoromethanesulfonic acid. This compound is known for its stability and reactivity, making it useful in various chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions: Anilinium triflate can be synthesized through the reaction of aniline with trifluoromethanesulfonic acid. The reaction typically involves mixing aniline with trifluoromethanesulfonic acid in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:
C6H5NH2+CF3SO3H→C6H5NH3+CF3SO3−
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Anilinium triflate undergoes various chemical reactions, including:
Substitution Reactions: The anilinium cation can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by different electrophiles.
Reduction Reactions: The anilinium cation can be reduced to aniline using reducing agents such as sodium borohydride.
Coupling Reactions: this compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Cross-Coupling: Palladium catalysts, boronic acids, and suitable bases in organic solvents.
Major Products:
Substitution Reactions: Substituted aniline derivatives.
Reduction Reactions: Aniline.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
Anilinium triflate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of polymers, dyes, and pigments.
作用機序
The mechanism of action of anilinium triflate involves the interaction of the anilinium cation with various molecular targets. In electrophilic aromatic substitution reactions, the anilinium cation activates the aromatic ring towards electrophilic attack. In reduction reactions, the anilinium cation is reduced to aniline through the transfer of electrons from the reducing agent. In cross-coupling reactions, the this compound acts as a precursor to the formation of biaryl compounds through the catalytic cycle involving palladium catalysts.
類似化合物との比較
Anilinium triflate can be compared with other similar compounds, such as:
Anilinium chloride: Similar in structure but with a chloride anion instead of a triflate anion. This compound is more stable and has different reactivity due to the triflate anion.
Anilinium sulfate: Contains a sulfate anion, which affects its solubility and reactivity compared to this compound.
Anilinium nitrate: Contains a nitrate anion, which can participate in different types of reactions compared to the triflate anion.
This compound is unique due to the presence of the triflate anion, which imparts high stability and reactivity, making it suitable for a wide range of chemical applications.
特性
IUPAC Name |
phenylazanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.CHF3O3S/c7-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H,7H2;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOBAJUUBWTNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
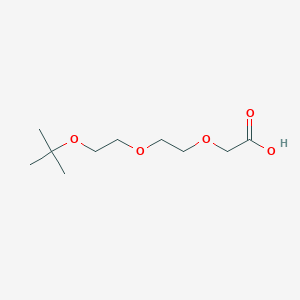

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6359784.png)
